molecular formula C18H16BrNO3 B4937125 3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4937125
M. Wt: 374.2 g/mol
InChI Key: BOUUBEXNRJSODJ-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzyl bromide with 4-methoxyphenylpyrrolidine-2,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the pyrrolidine nitrogen.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 3-[(4-hydroxyphenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.

    Reduction: 3-[(phenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.

    Substitution: 3-[(4-substituted phenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.

Scientific Research Applications

3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.
  • 3-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.
  • 3-[(4-nitrophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.

Uniqueness

3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further chemical modifications. This makes it a valuable compound for the development of new derivatives with potentially enhanced biological activities.

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-23-16-8-6-15(7-9-16)20-17(21)11-13(18(20)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUUBEXNRJSODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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